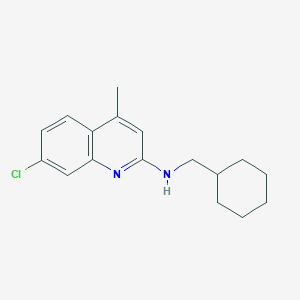![molecular formula C25H29NO B5170139 4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol is a chemical compound that is commonly known as DPPEB. It is a potent antioxidant and has been extensively studied for its various biochemical and physiological effects.
作用机制
DPPEB exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS). It can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DPPEB's anti-inflammatory effects are mediated by its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DPPEB's neuroprotective effects are thought to be due to its ability to modulate various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
DPPEB has been found to have various biochemical and physiological effects. It can protect cells from oxidative stress, reduce inflammation, and protect neurons from damage. Additionally, DPPEB has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. DPPEB has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
DPPEB has several advantages for lab experiments. It is a potent antioxidant and can be used to protect cells from oxidative stress. It is also relatively stable and can be stored for long periods of time without significant degradation. However, DPPEB has some limitations for lab experiments. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, DPPEB's mechanism of action is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on DPPEB. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research is to investigate its potential therapeutic applications. DPPEB has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, and further research could lead to the development of new treatments for various diseases. Finally, future research could focus on developing new synthetic methods for DPPEB that are more efficient and cost-effective.
合成方法
DPPEB can be synthesized by reacting 4-hydroxybenzaldehyde with 3-(3,3-diphenylpropyl)amine in the presence of sodium borohydride. The reaction yields DPPEB as a white crystalline solid. The purity of DPPEB can be improved by recrystallization from a suitable solvent.
科学研究应用
DPPEB has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant properties and can protect cells from oxidative stress. DPPEB has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, DPPEB has been studied for its potential neuroprotective effects and has been found to protect neurons from damage caused by various neurotoxic agents.
属性
IUPAC Name |
4-[3-(3,3-diphenylpropylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-20(12-13-21-14-16-24(27)17-15-21)26-19-18-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,14-17,20,25-27H,12-13,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQGUGELWTMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)
![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)
![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)